![molecular formula C11H14N6O B5596799 2-(1H-imidazol-1-yl)-4-methoxy-6-(1-pyrrolidinyl)-1,3,5-triazine](/img/structure/B5596799.png)
2-(1H-imidazol-1-yl)-4-methoxy-6-(1-pyrrolidinyl)-1,3,5-triazine
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Description
Synthesis Analysis
The synthesis of compounds related to the target structure often involves the reaction of substituted triazines with various nucleophiles or the cyclization of precursor molecules under specific conditions. For instance, the synthesis of imidazo[4,5-e]-as-triazine 1-oxides, structurally related to guanine and hypoxanthine, has been reported through reactions involving diamino-triazine derivatives and further oxidation steps (Tzeng, Wei, & Hwang, 1994). Another example includes the synthesis of 6-aryl-2,3-dihydro-6aH-imidazo[1.2-a]pyrido[1,2-c][1,3,5]triazin-5(6H)-ones from 2-chloro-3,4-dihydroimidazole reacting with aromatic isocyanates and further cyclization steps (Sa̧czewski, Gdaniec, & Ośmiałowski, 1987).
Molecular Structure Analysis
The molecular structure of similar compounds reveals intricate details about the arrangement of atoms and the spatial orientation of the molecule. For example, the crystal structure of related compounds, such as 8-(6-Chloro-pyridin-3-ylmethyl)-2,6,7,8-tetrahydro-imidazo[2,1-c][1,2,6-chloropyridyl-3-yl-4]triazin-3-one, provides insight into the ring conformation and intermolecular interactions (Kapoor, Gupta, Rajnikant, Deshmukh, & Sripanavar, 2011).
Chemical Reactions and Properties
The chemical reactivity of triazine derivatives often includes nucleophilic substitution reactions, cyclization, and interaction with various reagents to form new heterocyclic compounds. The reactions can lead to a diverse array of products with potential biological activity. The versatility in chemical reactions underscores the importance of understanding the reactivity patterns of such molecules (Nitta, Ohtsuki, Mitsumoto, & Naya, 2005).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-imidazol-1-yl-4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6O/c1-18-11-14-9(16-5-2-3-6-16)13-10(15-11)17-7-4-12-8-17/h4,7-8H,2-3,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATELFQCJWBBUJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCCC2)N3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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